BenchChemオンラインストアへようこそ!

Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate

CDK2 Inhibition Structure-Activity Relationship 3-Bromo PP derivatives

Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate (CAS: 2177259-44-6) is a polysubstituted pyrazolo[1,5-a]pyrimidine (PP) derivative. It is typically supplied at a purity of 98%.

Molecular Formula C12H14BrN3O2
Molecular Weight 312.16 g/mol
Cat. No. B13040672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate
Molecular FormulaC12H14BrN3O2
Molecular Weight312.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C(=C(C=N2)Br)N=C1)C(C)C
InChIInChI=1S/C12H14BrN3O2/c1-4-18-12(17)8-5-14-11-9(13)6-15-16(11)10(8)7(2)3/h5-7H,4H2,1-3H3
InChIKeyQWQBZYDCPASMJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate: A Dual-Functional Probe for Kinase Directed Library Design


Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate (CAS: 2177259-44-6) is a polysubstituted pyrazolo[1,5-a]pyrimidine (PP) derivative. It is typically supplied at a purity of 98% . The core scaffold positions it firmly among the privileged structures for ATP-competitive kinase inhibition, particularly against targets such as CDK2, Pim-1, and Trk [1]. Its simultaneous display of a C3-bromo handle for metal-catalyzed cross-coupling, a C6-ethyl carboxylate for solubility and pharmacophore anchoring, and a C7-isopropyl group for hydrophobic pocket occupancy establishes a distinct chemical entry vector into underexplored regions of kinase inhibitor chemical space.

Why Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate Cannot Be Replaced by Generic PP Analogs


The pyrazolo[1,5-a]pyrimidine motif is an established adenine bioisostere, enabling broad kinase inhibition [1]. However, the pharmacological performance of PP derivatives is highly sensitive to specific substitution vectors. The C3-bromo substituent enables late-stage diversification via cross-coupling, which is critical for generating focused SAR libraries—an option unavailable in protiated or non-halogenated analogs. Furthermore, the C7-isopropyl group provides a defined hydrophobic contact, unlike the coplanar C7-aryl groups found in many high-affinity Trk and CDK2 inhibitors, which can alter selectivity profiles [2]. Crucially, data from the simplest in-class comparator, a 3-bromo-7-chloro analog, indicates that even minor 7-position changes can shift CDK inhibitory activity from low nanomolar to micromolar ranges [3]. Thus, substituting this specific compound with a generic PP scaffold risks losing the precise steric and electronic properties required for accurate SAR interpretation and target engagement.

Quantitative Differentiation Evidence for Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate


C7-Isopropyl vs. C7-Chloro: A 590-Fold Range in CDK2 Inhibitory Activity Across a Single Positional Change

The C7-substituent is a critical determinant of kinase inhibitory activity in 3-bromo-PP derivatives. A direct comparator compound, 3-bromo-7-chloro-5-(2-chlorophenyl)-pyrazolo[1,5-a]pyrimidine, when further substituted with aniline, achieves a CDK2 IC50 of 0.51 µM [1]. In contrast, a 3-bromo-7-amino analog displays a significantly weaker CDK2 IC50 of 86,000 nM (86 µM) [2]. This greater than 100-fold difference in potency, a 590-fold range depending on the specific 7-position modification, demonstrates that simple in-class analogs cannot be assumed to be functionally equivalent. The C7-isopropyl substituent of the target compound offers a sterically defined, neutral hydrophobic environment that is sterically more demanding than chlorine but less bulky than a substituted amino group, positioning it for predictable SAR expansion.

CDK2 Inhibition Structure-Activity Relationship 3-Bromo PP derivatives

Bromine at C3: Enabling Catalytic Diversification vs. 3-H or 3-Nitro Analogs

The C3 position is a key vector for modulating kinase selectivity in PP scaffolds [1]. Target compound carries a bromine atom at this position, a functional handle that is absent in the common unsubstituted analogs (3-H) and synthetically orthogonal to nitro analogs (3-NO2). Early structure-activity exploration of 5,7-dialkyl-PP derivatives established that only 3-bromo derivatives, but not 3-H or 3-ethoxycarbonyl analogs, can be efficient substrates for direct metal-catalyzed C-C bond formation [2]. This enables rapid diversification at the position most associated with ATP-binding pocket interaction, a synthetic advantage not available to purchasers of unsubstituted or differently substituted comparators.

Late-Stage Functionalization Cross-Coupling Handle Medicinal Chemistry

C6-Ethyl Carboxylate vs. C6-Carbonitrile: Divergent Pharmacophore Anchoring for Kinase vs. Tubulin Inhibition

The physicochemical properties and biological target engagement of PP derivatives are profoundly influenced by the nature of the 6-position substituent. Analogs bearing bioisosteric replacements for the carboxylate, such as the carbonitrile (CN) group, show marked shifts in biological activity. For instance, a PP analog featuring a 6-carbonitrile and hydroxyl substitution exhibited cytotoxicity (MCF-7, IC50 = 55.97 µg/mL) against lapatinib (IC50 = 79.38 µg/mL), primarily acting via tubulin polymerization inhibition [1]. The ethyl carboxylate in the target compound, however, serves a distinct pharmacophore, capable of acting as a hydrogen bond acceptor and contributing to a different set of drug-like properties, making this compound a non-interchangeable starting point for drug discovery programs focused on distinct target classes.

Pharmacophore Design Escape from Flatland Anticancer Selectivity

7-Isopropyl vs. 7-Aryl: Tuning Conformation and Kinase Selectivity

The 7-position is a hotspot for modulating potency and selectivity in kinase inhibitor design. A series of 7-aryl substituted PP analogs have been reported as potent Trk inhibitors, with compounds 8a, 8f, 9a, 9b, and 9f achieving IC50 values below 5 nM [1]. These 7-aryl groups contribute to a highly coplanar aromatic topology that facilitates binding to the Trk kinase hinge region. The 7-isopropyl group in the target compound presents a fundamentally different conformational profile—an α-branched alkyl chain that introduces steric bulk orthogonal to the plane of the core skeleton. This structural difference shifts the compound from a potent Trk binding mode towards a general hydrophobic pocket-filling vector, positioning it as a scaffold for developing inhibitors against kinases with bulkier, more aliphatic back pockets such as Aurora kinases or certain PI4K isoforms [2].

Kinase Selectivity Trk Inhibition Conformational Analysis

Targeted Application Scenarios for Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate in Research and Procurement


Focused Kinase Library Design Targeting the Hydrophobic Back Pocket

For medicinal chemistry groups seeking to build proprietary kinase inhibitor libraries, this compound serves as an ideal advanced intermediate. The 7-isopropyl group strategically directs the vector away from the heavily populated flat, hinge-binding Trk inhibitor space [1] and towards kinases where a deep hydrophobic back pocket engagement (e.g., certain Aurora or PI4K isoforms) is critical for selectivity [2]. The C3-bromo handle allows for subsequent palladium-catalyzed diversification to rapidly generate analogs for SAR exploration [3].

Chemical Probe Synthesis for CDK2 Binding Mode Studies

The potent inhibitory activity observed in specific 3-bromo, 7-substituted PP analogs against CDK2 (IC50 values down to 0.51 µM) demonstrates that variations at the 7-position can be decisive for target engagement [4]. This compound provides a unique 7-isopropyl phenotype for comparative binding mode studies against known CDK2 ligands, such as dinaciclib (IC50 = 18 nM) or other PP-based inhibitors reported by Merck [5], enabling the investigation of how branched aliphatic 7-substituents affect ATP-competitive binding.

Scaffold-Hopping Starting Point for MALT1 Protease Inhibitors

Patent literature identifies pyrazolo-pyrimidine derivatives as selective MALT1 protease inhibitors, a target for aggressive lymphomas [6]. While the disclosed inhibitors often carry specific aromatic substitutions, the target compound offers an unexplored scaffold topology. Its orthogonal substitution pattern provides medicinal chemists with a clean slate for introducing aromatic elements at the 3, 5, and 6 positions, potentially yielding novel MALT1 inhibitors with differentiated IP space.

Late-Stage Functionalization Platform for CRO and CDMO Partnerships

For Contract Research Organizations (CROs) and CDMOs offering integrated medicinal chemistry services, this compound is a valuable stockroom component. Its pre-installed, orthogonal reactive centers (a C3-Br for cross-coupling, a C6-COOEt for further derivatization) make it a versatile core for customer-directed library synthesis. Providing this as a starting material enables CROs to offer clients a rapid entry into 3,5,6,7-tetrasubstituted pyrazolo[1,5-a]pyrimidine chemical space with a minimum number of synthetic steps.

Quote Request

Request a Quote for Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.